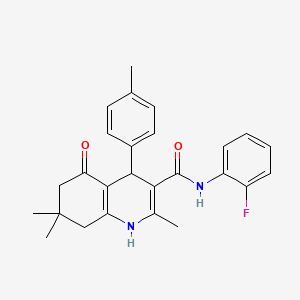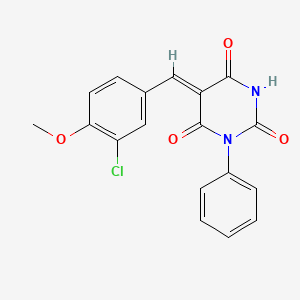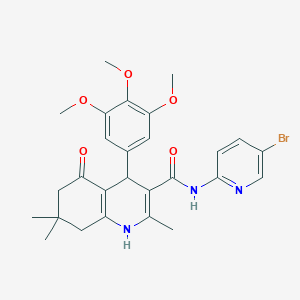![molecular formula C23H20N2O B11648188 4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)
4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-2-[4-(4-甲基苯基)-3H-1,5-苯并二氮杂卓-2-基]苯酚是一种复杂的有机化合物 ,属于苯并二氮杂卓类 。苯并二氮杂卓类以其广泛的应用而闻名,尤其是在医学领域,作为抗焦虑药、镇静剂和肌肉松弛剂 。
准备方法
合成路线和反应条件
4-甲基-2-[4-(4-甲基苯基)-3H-1,5-苯并二氮杂卓-2-基]苯酚的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括:
苯并二氮杂卓核的形成: 这可以通过在酸性条件下,将邻苯二胺与合适的醛或酮缩合来实现。
酚基的引入: 酚基可以通过亲电芳香取代反应引入,其中酚衍生物与苯并二氮杂卓核发生反应。
甲基化: 最后一步是使用甲基碘在碳酸钾等碱的存在下对酚基进行甲基化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。催化剂和溶剂的选择旨在最大程度地减少对环境的影响,并确保成本效益。
化学反应分析
反应类型
4-甲基-2-[4-(4-甲基苯基)-3H-1,5-苯并二氮杂卓-2-基]苯酚会发生各种化学反应,包括:
氧化: 酚基可以使用高锰酸钾等氧化剂氧化成醌。
还原: 苯并二氮杂卓核可以使用氢化铝锂等还原剂还原成二氢衍生物。
取代: 亲电芳香取代反应可以在酚环上发生,允许进一步的官能化。
常见的试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在铁(III)氯化物等催化剂存在下,使用溴进行卤化或使用氯气进行氯化。
主要产物
氧化: 醌衍生物。
还原: 二氢苯并二氮杂卓衍生物。
取代: 卤代酚衍生物。
科学研究应用
4-甲基-2-[4-(4-甲基苯基)-3H-1,5-苯并二氮杂卓-2-基]苯酚在科学研究中具有多种应用:
化学: 用作合成更复杂苯并二氮杂卓衍生物的前体。
生物学: 研究其对神经递质系统和受体结合的潜在影响。
医学: 研究其抗焦虑和镇静特性。
工业: 在开发新药和化学中间体方面具有潜在的应用。
作用机制
4-甲基-2-[4-(4-甲基苯基)-3H-1,5-苯并二氮杂卓-2-基]苯酚的作用机制涉及其与中枢神经系统的相互作用。它与γ-氨基丁酸 (GABA) 受体 结合,增强 GABA 的抑制效应。这导致氯离子流入增加,神经元超极化,并对神经系统产生镇静作用。
相似化合物的比较
类似化合物
地西泮: 另一种具有类似抗焦虑特性的苯并二氮杂卓类。
劳拉西泮: 以其镇静作用而闻名。
氯氮卓: 主要用于其抗惊厥特性。
独特性
4-甲基-2-[4-(4-甲基苯基)-3H-1,5-苯并二氮杂卓-2-基]苯酚因其特定的取代模式而具有独特性,与其他苯并二氮杂卓类相比,它可能具有独特的药理特性。其酚基还允许进行额外的化学修饰,这可能导致具有增强功效或减少副作用的新衍生物。
属性
分子式 |
C23H20N2O |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
4-methyl-2-[2-(4-methylphenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C23H20N2O/c1-15-7-10-17(11-8-15)21-14-22(18-13-16(2)9-12-23(18)26)25-20-6-4-3-5-19(20)24-21/h3-13,26H,14H2,1-2H3 |
InChI 键 |
GFEDITQYBKNRKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=CC(=C4)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propan-2-yl 2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648110.png)

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11648120.png)

![7-[(4-chlorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B11648135.png)
![4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide](/img/structure/B11648138.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648141.png)
![5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11648147.png)
![2-{[(3-Methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11648151.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11648160.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11648187.png)
